2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid
Overview
Description
2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Chlorination: The indole ring is then chlorinated at the 7-position using reagents like thionyl chloride or phosphorus pentachloride.
Acetylation: The amino group on the indole ring is acetylated using acetic anhydride to form the acetamido group.
Side Chain Introduction: The propanoic acid side chain is introduced through a series of reactions, such as the alkylation of the indole ring followed by oxidation to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups.
Substitution: The chlorine atom on the indole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives and their interactions with biological targets.
Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets in the body. The indole ring can interact with various receptors and enzymes, modulating their activity. The chlorine atom and acetamido group can enhance the binding affinity and specificity of the compound towards its targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-acetamido-3-(1H-indol-3-yl)propanoic acid: Similar structure but without the chlorine substitution.
7-chloro-1H-indole-3-carboxylic acid: Lacks the acetamido group and the propanoic acid side chain.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but different functional groups.
Uniqueness
2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid is unique due to the presence of both the chlorine atom and the acetamido group on the indole ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other indole derivatives, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-12-9(8)3-2-4-10(12)14/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKMVRUWPPZUMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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